molecular formula C19H22N6O3 B2978416 N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 863448-02-6

N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No. B2978416
M. Wt: 382.424
InChI Key: DVRKTTTWITZTEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Anticancer Potential

N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide and its derivatives have been explored for their potential in cancer treatment. A study by Al-Sanea et al. (2020) demonstrated the synthesis of related compounds and their evaluation on 60 cancer cell lines, revealing significant cancer cell growth inhibition in certain lines (Al-Sanea et al., 2020).

Antimicrobial Activity

The antimicrobial properties of compounds similar to N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide have been investigated. Research by Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety, showing promising antimicrobial activities (Bondock et al., 2008).

Neuroinflammation Imaging

Compounds related to N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide have been used in neuroinflammation imaging. A study conducted by Damont et al. (2015) involved the synthesis of novel pyrazolo[1,5-a]pyrimidines for binding to the translocator protein, an early biomarker of neuroinflammatory processes, demonstrating potential in in vivo PET imaging for neuroinflammation (Damont et al., 2015).

Coordination Complexes and Antioxidant Activity

The use of pyrazole-acetamide derivatives in the synthesis of coordination complexes, which have shown significant antioxidant activity, represents another application. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes with these derivatives and assessed their antioxidant potential (Chkirate et al., 2019).

Crystal Structures and Computational Studies

The compound and its derivatives have been characterized for their crystal structures and explored in computational studies. Sebhaoui et al. (2020) reported the synthesis of related compounds and provided insights into their crystal structures and theoretical parameters (Sebhaoui et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound, based on its properties and activities .

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-12(26)22-13-6-5-7-14(8-13)23-16(27)10-24-11-20-17-15(18(24)28)9-21-25(17)19(2,3)4/h5-9,11H,10H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRKTTTWITZTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide

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